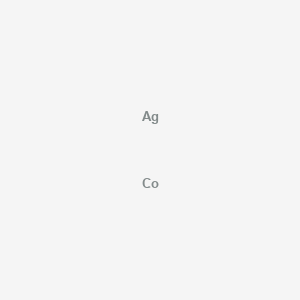
Cobalt;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and silver are two distinct elements that, when combined, form a compound with unique properties. Cobalt is a hard, lustrous, silver-gray metal known for its ferromagnetic properties and high melting point . Silver, on the other hand, is a soft, white, lustrous metal with the highest electrical and thermal conductivity of any metal . The combination of these two elements results in a compound that leverages the strengths of both metals, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-silver compounds can be achieved through various methods, including chemical reduction, co-precipitation, and sol-gel techniques . For instance, cobalt nanoparticles can be synthesized using chemical reduction methods where cobalt salts are reduced using reducing agents like sodium borohydride . Similarly, silver nanoparticles can be synthesized using chemical reduction methods involving silver salts and reducing agents like sodium citrate .
Industrial Production Methods: Industrial production of cobalt-silver compounds often involves the co-precipitation method, where cobalt and silver salts are mixed in an aqueous solution, followed by the addition of a reducing agent to precipitate the nanoparticles . This method is favored for its simplicity and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions . For example, cobalt can react with oxygen to form cobalt oxide, while silver can react with halogens to form silver halides .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-silver compounds include acids, bases, and halogens . For instance, cobalt can react with sulfuric acid to form cobalt sulfate, while silver can react with hydrochloric acid to form silver chloride .
Major Products Formed: The major products formed from the reactions of cobalt-silver compounds include cobalt oxides, silver halides, and various coordination complexes . These products have significant applications in various fields, including catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
Cobalt-silver compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various chemical reactions . In biology and medicine, cobalt-silver nanoparticles are used for their antimicrobial properties and as contrast agents in imaging techniques . In industry, these compounds are used in the production of high-strength alloys and as components in electronic devices .
Wirkmechanismus
The mechanism of action of cobalt-silver compounds involves their interaction with biological molecules and cellular structures. For instance, silver ions can bind to bacterial cell membranes and proteins, disrupting their function and leading to cell death . Cobalt ions can interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cobalt-silver include other metal nanoparticles such as gold-silver, copper-silver, and zinc-silver nanoparticles . These compounds share some properties with cobalt-silver, such as antimicrobial activity and catalytic properties.
Uniqueness: What sets cobalt-silver compounds apart is their unique combination of magnetic and antimicrobial properties . This makes them particularly valuable in applications where both properties are required, such as in magnetic resonance imaging and antimicrobial coatings .
Conclusion
Cobalt-silver compounds are versatile materials with a wide range of applications in scientific research and industry. Their unique combination of properties makes them valuable in various fields, from chemistry and biology to medicine and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action can help further their development and application in new and innovative ways.
Eigenschaften
CAS-Nummer |
89088-10-8 |
|---|---|
Molekularformel |
AgCo |
Molekulargewicht |
166.801 g/mol |
IUPAC-Name |
cobalt;silver |
InChI |
InChI=1S/Ag.Co |
InChI-Schlüssel |
SQWDWSANCUIJGW-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



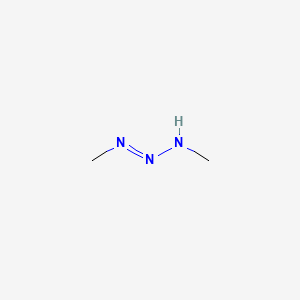

![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
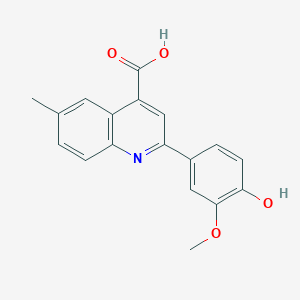
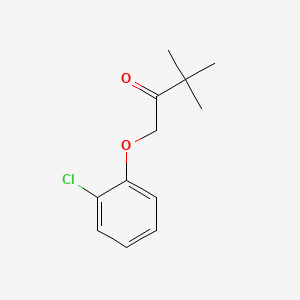

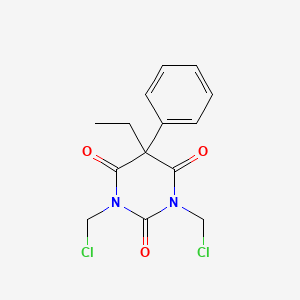
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
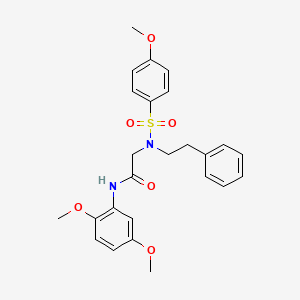
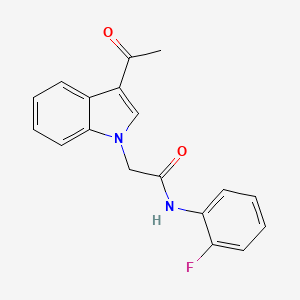
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
